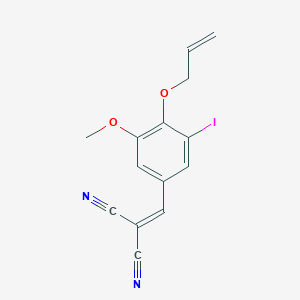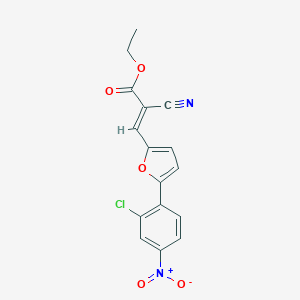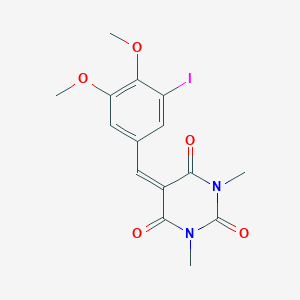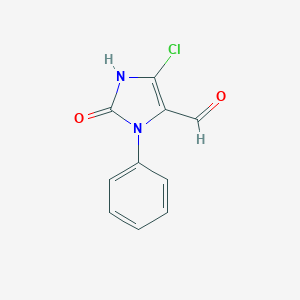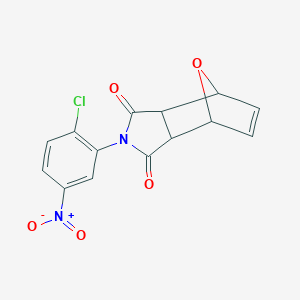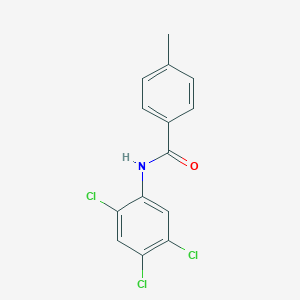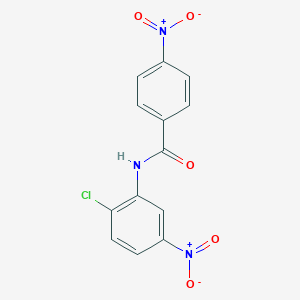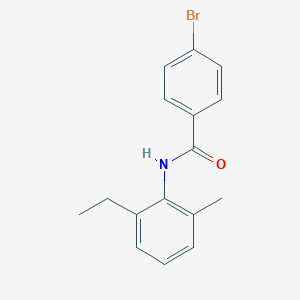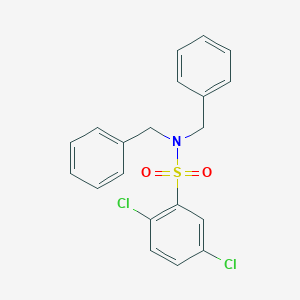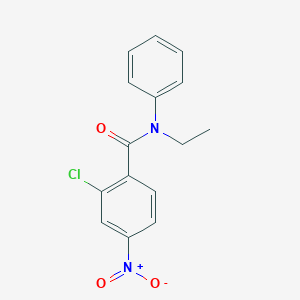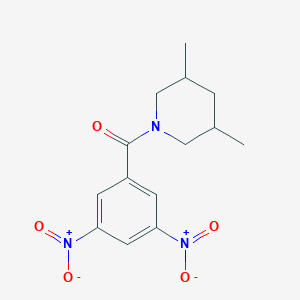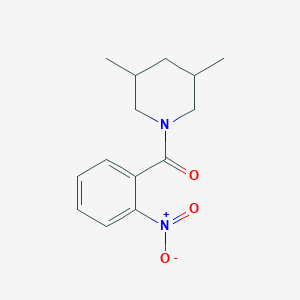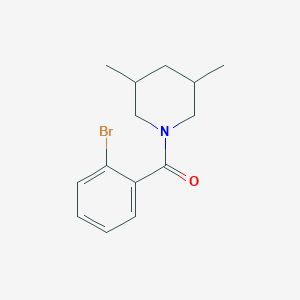
1-(2-BROMOBENZOYL)-3,5-DIMETHYLPIPERIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-BROMOBENZOYL)-3,5-DIMETHYLPIPERIDINE is an organic compound with the molecular formula C14H18BrNO and a molecular weight of 296.2 g/mol. This compound is characterized by the presence of a bromophenyl group and a dimethylpiperidino group attached to a methanone core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-(2-BROMOBENZOYL)-3,5-DIMETHYLPIPERIDINE typically involves the reaction of 2-bromobenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-BROMOBENZOYL)-3,5-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the methanone core can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methanone core can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common reagents used in these reactions include bases like sodium hydroxide (NaOH), acids like hydrochloric acid (HCl), and solvents like ethanol and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-BROMOBENZOYL)-3,5-DIMETHYLPIPERIDINE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-BROMOBENZOYL)-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the dimethylpiperidino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-BROMOBENZOYL)-3,5-DIMETHYLPIPERIDINE include:
4,4’-Dibromobenzophenone: Another brominated aromatic ketone with similar chemical properties.
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: A compound with a similar piperidino group but with additional functional groups that confer different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions with biological targets and diverse chemical reactivity.
Propriétés
Formule moléculaire |
C14H18BrNO |
|---|---|
Poids moléculaire |
296.2g/mol |
Nom IUPAC |
(2-bromophenyl)-(3,5-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H18BrNO/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |
Clé InChI |
UBEUGGBRYKZSOF-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2Br)C |
SMILES canonique |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(1-naphthylmethoxy)benzylidene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B404771.png)
![2-[4-(allyloxy)-3-iodo-5-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B404772.png)
